2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide
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Overview
Description
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a brominated pyrimidoindazole core and a morpholinoethylacetamide side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps:
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Formation of the Pyrimidoindazole Core
Starting Materials: 2,4-dimethylpyrimidine and 2-bromoaniline.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidoindazole core.
Conditions: Elevated temperatures (100-150°C) and the presence of a catalyst such as palladium or copper.
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Bromination
Reagent: Bromine or N-bromosuccinimide (NBS).
Conditions: Room temperature to 50°C, often in the presence of a solvent like dichloromethane or acetonitrile.
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Attachment of the Acetamide Side Chain
Reagent: 2-chloro-N-(2-morpholinoethyl)acetamide.
Conditions: Nucleophilic substitution reaction, typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the acetamide side chain.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms of the brominated pyrimidoindazole core.
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Substitution
Reagents: Various nucleophiles (e.g., amines, thiols).
Conditions: Room temperature to moderate heating, often in polar solvents.
Products: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Potential precursor for the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Studied for its effects on cellular signaling mechanisms.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting cancer, inflammation, and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceutical Manufacturing: Intermediate in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in critical biological pathways.
Pathways: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.
Effects: Inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-piperidinoethyl)acetamide: Similar structure with a piperidinoethyl side chain instead of morpholinoethyl.
Uniqueness
Bromine Substitution: The presence of a bromine atom can significantly influence the compound’s reactivity and biological activity.
Morpholinoethyl Side Chain: This functional group enhances the compound’s solubility and ability to interact with biological targets.
Properties
Molecular Formula |
C20H24BrN5O2 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H24BrN5O2/c1-13-17(12-19(27)22-5-6-25-7-9-28-10-8-25)14(2)26-20(23-13)16-4-3-15(21)11-18(16)24-26/h3-4,11H,5-10,12H2,1-2H3,(H,22,27) |
InChI Key |
VCMOEYRXSCNXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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